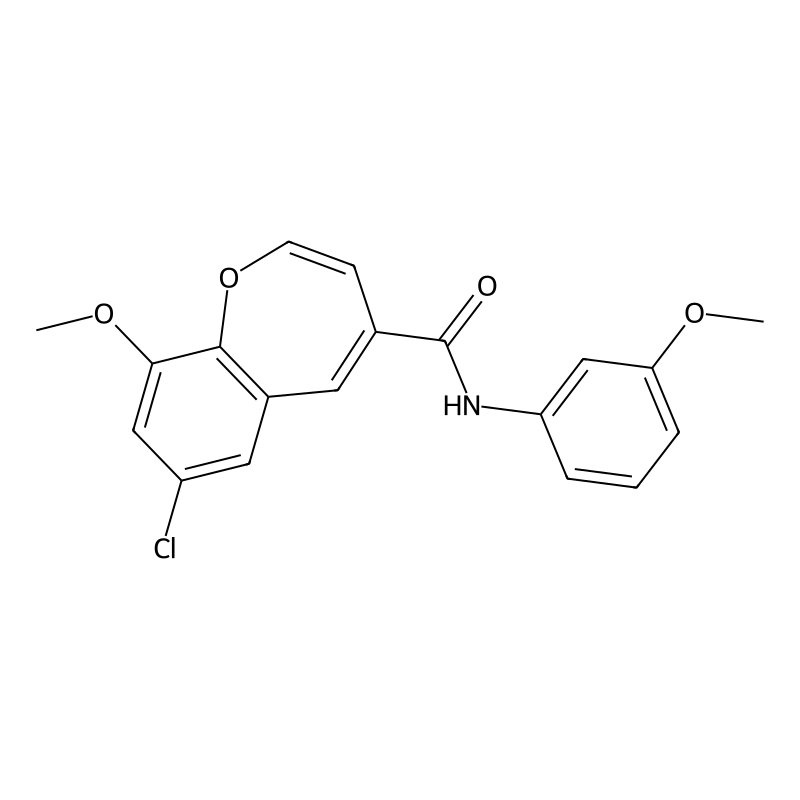

7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide is a complex organic compound characterized by its unique benzoxepine structure, which incorporates a chloro group, methoxy groups, and a carboxamide functional group. The compound's molecular formula is C${17}$H${16}$ClN${1}$O${4}$, indicating the presence of chlorine, nitrogen, and multiple oxygen atoms in addition to carbon and hydrogen. The benzoxepine framework is notable for its potential biological activity, particularly in pharmacology.

The chemical reactivity of 7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide can be explored through various reactions such as:

- Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

- Oxidation: Methoxy groups may be oxidized to form aldehydes or ketones depending on the reaction conditions.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.

Preliminary studies indicate that 7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide exhibits significant biological activities:

- Antimicrobial Properties: The compound has shown potential against various bacterial strains, suggesting its use in developing new antimicrobial agents .

- Anti-inflammatory Effects: It may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Anticancer Activity: Some derivatives of benzoxepine compounds are known for their anticancer properties, warranting further investigation into this compound's efficacy in cancer therapy.

The synthesis of 7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide typically involves several steps:

- Formation of Benzoxepine Core: The initial step may involve cyclization reactions between appropriate phenolic precursors and chloroacetyl derivatives.

- Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.

- Carboxamide Formation: The final step involves the conversion of a carboxylic acid derivative into the corresponding amide using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

These methods can be optimized based on desired yields and purity levels.

7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide has potential applications in various fields:

- Pharmaceuticals: As a lead compound for developing new drugs targeting bacterial infections or inflammatory diseases.

- Agricultural Chemistry: Potential use as a fungicide or pesticide due to its antimicrobial properties .

- Material Science: Its unique structure may lend itself to applications in creating novel materials or polymers.

Interaction studies involving 7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide focus on its binding affinity with biological targets:

- Protein Binding: Investigations into how well the compound binds to specific proteins involved in disease pathways can provide insights into its mechanism of action.

- Enzyme Inhibition: Studies assessing its ability to inhibit enzymes related to inflammation or bacterial growth are critical for understanding its therapeutic potential.

Several compounds share structural similarities with 7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide. Here are some notable examples:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 9-Methoxybenzoxepine | Similar benzoxepine core | Anticancer properties |

| N-(3-Methoxyphenyl)acetamide | Contains methoxy and amide groups | Analgesic effects |

| Chlorobenzoxepine | Chlorinated benzoxepine structure | Antimicrobial activity |

Uniqueness

The uniqueness of 7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide lies in its specific combination of functional groups (chloro, methoxy, and carboxamide) which may confer distinct biological properties not found in other similar compounds. This makes it a promising candidate for further research and development in medicinal chemistry.